molecular formula C9H8N2O2S B13074633 2-Amino-4-(1,3-thiazol-2-yloxy)phenol

2-Amino-4-(1,3-thiazol-2-yloxy)phenol

Cat. No.: B13074633
M. Wt: 208.24 g/mol
InChI Key: KJRNAVJRYJWNRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(1,3-thiazol-2-yloxy)phenol is a chemical compound with the molecular formula C9H8N2O2S and a molecular weight of 208.24 g/mol . This compound is characterized by the presence of an amino group, a thiazole ring, and a phenol group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(1,3-thiazol-2-yloxy)phenol can be achieved through several methods. One common approach involves the reaction of 2-halo-1-(4-hydroxyphenyl)ethanone with thiourea, following a modified Hantzsch reaction . This reaction typically requires specific conditions, such as the presence of a base and controlled temperature, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(1,3-thiazol-2-yloxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions on the thiazole ring can produce a variety of substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-4-(1,3-thiazol-2-yloxy)phenol involves its interaction with specific molecular targets and pathways. For example, it may act on enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(1,3-thiazol-2-yloxy)phenol is unique due to its combination of an amino group, a thiazole ring, and a phenol group. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

2-amino-4-(1,3-thiazol-2-yloxy)phenol

InChI

InChI=1S/C9H8N2O2S/c10-7-5-6(1-2-8(7)12)13-9-11-3-4-14-9/h1-5,12H,10H2

InChI Key

KJRNAVJRYJWNRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=NC=CS2)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.